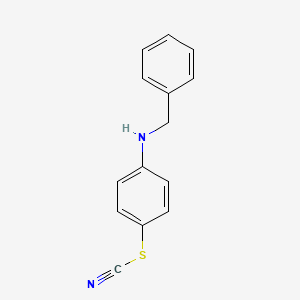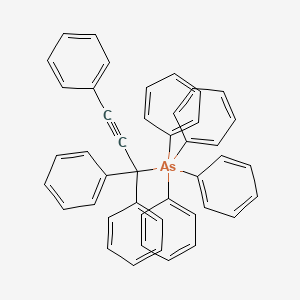
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of multiple phenyl groups attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane typically involves the reaction of triphenylarsine with a suitable alkyne derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require the use of larger reaction vessels, efficient mixing, and precise control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.
科学的研究の応用
Chemistry: As a reagent or catalyst in organic synthesis and materials science.
Biology: Investigating the biological activity and potential therapeutic applications of organoarsenic compounds.
Medicine: Exploring the compound’s potential as an anticancer or antimicrobial agent.
Industry: Developing new materials with unique properties for use in electronics, coatings, and other applications.
作用機序
The mechanism by which Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane exerts its effects depends on its specific interactions with molecular targets. In biological systems, the compound may interact with proteins, enzymes, or DNA, leading to various biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.
Tetraphenylarsonium chloride: An organoarsenic compound with four phenyl groups and a chloride counterion.
Phenylarsonic acid: An organoarsenic compound with a phenyl group and an arsenic acid moiety.
Uniqueness
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is unique due to its complex structure, which includes multiple phenyl groups and an alkyne moiety. This structural complexity may confer unique chemical properties and reactivity compared to simpler organoarsenic compounds.
特性
CAS番号 |
94953-09-0 |
|---|---|
分子式 |
C45H35As |
分子量 |
650.7 g/mol |
IUPAC名 |
tetraphenyl(1,1,3-triphenylprop-2-ynyl)-λ5-arsane |
InChI |
InChI=1S/C45H35As/c1-8-22-38(23-9-1)36-37-45(39-24-10-2-11-25-39,40-26-12-3-13-27-40)46(41-28-14-4-15-29-41,42-30-16-5-17-31-42,43-32-18-6-19-33-43)44-34-20-7-21-35-44/h1-35H |
InChIキー |
IOAGKLSHDOSVLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)[As](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


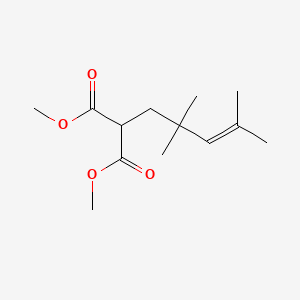
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
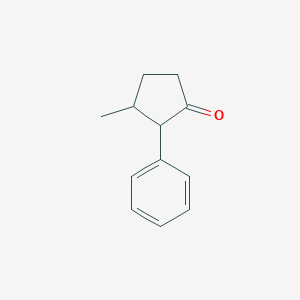

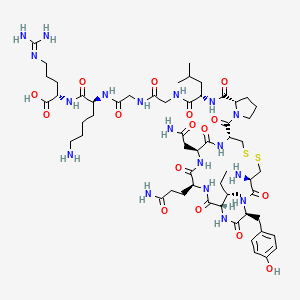
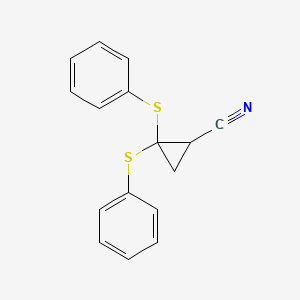
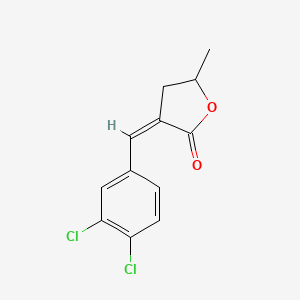
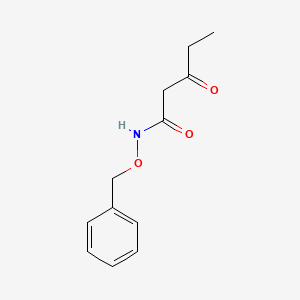
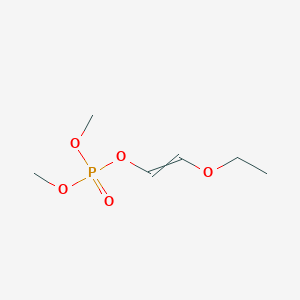
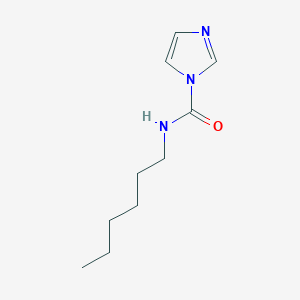

![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
